molecular formula C10H12N2O B1312640 1-Pyridin-4-ylpiperidin-4-one CAS No. 126832-81-3

1-Pyridin-4-ylpiperidin-4-one

Cat. No.: B1312640
CAS No.: 126832-81-3
M. Wt: 176.21 g/mol
InChI Key: MAXMUBIIZUKOJF-UHFFFAOYSA-N
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Description

1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound with the empirical formula C10H12N2O . Its molecular weight is 176.22 .


Synthesis Analysis

A series of 2,6-diaryl-3-methyl-4-piperidones, which are similar to this compound, were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The SMILES string of this compound is O=C1CCN(CC1)c2ccncc2 . The InChI is 1S/C10H12N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H12N2O), molecular weight (176.22), and its structural representations in SMILES and InChI formats .

Scientific Research Applications

Glycine Transporter 1 (GlyT1) Inhibitors

1-Pyridin-4-ylpiperidin-4-one derivatives have been identified as potent and selective inhibitors of Glycine Transporter 1 (GlyT1). These compounds show improved aqueous solubility and lack time-dependent CYP inhibition activity, which is beneficial for therapeutic applications (Zhao et al., 2009).

DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitors

Novel derivatives including this compound have been synthesized and characterized as DNA intercalative human topoisomerase IIα catalytic inhibitors. These derivatives demonstrate stronger activity and less DNA toxicity compared to existing topoisomerase II poisons, with caspase 3-independent anticancer activity (Jeon et al., 2017).

Treatment and Nursing Application for Bronchial Pneumonia

A heterocycle compound related to this compound has been studied for its application in treating children's bronchial pneumonia. The compound exhibits biological activity and potential in nursing applications, impacting cytokine release and NF-κB activation levels in respiratory epithelial cells (Ding & Zhong, 2022).

Antimicrobial and Antioxidant Activity

Research on compounds derived from the condensation reaction involving this compound analogs has shown moderate antifungal activity. One compound in particular demonstrated significant activity against Cryptococcus neoformans, suggesting potential application in antibacterial and antifungal areas (Rusnac et al., 2020).

Saccharide Recognition-Induced Transformation

Studies on co-oligomers involving (1H)-4-pyridone and 4-alkoxypyridine rings, which are closely related to this compound, show that these oligomers can undergo supramolecular transformation through saccharide recognition. This finding has implications for the development of molecular recognition systems (Abe et al., 2008).

Safety and Hazards

1-Pyridin-4-ylpiperidin-4-one is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to wear respiratory protection, avoid dust formation, and avoid breathing vapors, mist, or gas .

Biochemical Analysis

Biochemical Properties

1-Pyridin-4-ylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with lipase from Pseudomonas sp., which is an enzyme involved in the hydrolysis of fats The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds with a piperidine moiety, such as this compound, have shown potential anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of signaling pathways and the regulation of gene expression, which can lead to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic compounds . The effects on metabolic flux and metabolite levels can vary depending on the specific pathway and the presence of other interacting molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its overall effectiveness and potential side effects.

Subcellular Localization

This compound’s subcellular localization is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-pyridin-4-ylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXMUBIIZUKOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462597
Record name 1-pyridin-4-ylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126832-81-3
Record name 1-pyridin-4-ylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)piperidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 4-chloropyridine hydrochloride (10 g), 1,4-dioxo-8-azaspiro[4,5]decane (10 g) and triethylamine (29 ml) in a mixture of ethanol (10 ml) and water (30 ml) was stirred at 150° C. for 22 hours in a sealed tube. After completion of the reaction, the solvent was evaporated and 5N aqueous sodium hydroxide solution (25 ml) was added. The mixture was extracted with a mixed solvent of chloroform-methanol (10:1). The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated. To the obtained residue was dropwise added conc. hydrochloric acid (30 ml) with ice-cooling, and the mixture was stirred at the same temperature for 10 min. After completion of the reaction, sodium hydroxide (15 g) was added. The mixture was extracted with chloroform and dried over anhydrous sodium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=9:1, 1% aqueous ammonia) and dried under reduced pressure to give the title compound (6.1 g).
Name
4-chloropyridine hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 8-(4-pyridyl)-1,4-dioxa-8-azaspiro[4,5]decane (10 g) in 2N sulphuric acid (140 ml) and tetrahydrofuran (70 ml) was stirred for 72 hr. The reaction was quenched with water (700 ml) and extracted with dichloromethane (400 ml). The organic extracts were dried (MgSO4) and evaporated to give a yellow solid which was purified by flash chromatography on silica, eluting with methanol/dichloromethane (10:90 v/v) to give 1-(4-pyridyl)-4-oxopiperidine as a solid (3.97 g); m.p. 101°-104° C.; NMR (d6 -DMSO) δ2.45 (4H, t), 3.75 (4H, t), 6.85 (2H, m), 8.20 (2H, m); m/e 177 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane (7.0 g, 31.8 mmol, 1.0 eq.) was dissolved at 0° C. in conc. HCl (42 ml) and stirred for 14 hours at RT. After monitoring by TLC, the reaction solution was rendered alkaline with 2 M NaOH solution and extracted with chloroform (250 ml). The org. phase was dried over sodium sulfate and concentrated under reduced pressure. Yield: 80% (4.5 g, 25.56 mmol)
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane was dissolved at 0° C. in ice-cooled concentrated HCl (6 ml) and stirred for 10 min. After monitoring by thin-layer chromatography, the reaction mixture was adjusted to pH 10-12 with 2 M NaOH and extracted with chloroform (3×100 ml). The combined organic phases were washed with sat. NaCl solution (in each case 50 ml), dried over sodium sulfate and concentrated under reduced pressure. The product so obtained was used in the next stage without being purified further.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 79.7 g of the ketal prepared in a) in 2 l tetrahydrofuran is admixed with 1 l 6 n hydrochloric acid and the reaction mixture is stirred for 2 h at room temperature. Subsequently the tetrahydrofuran is removed in a vacuum on a rotary evaporator, the hydrochloric acid is made alkaline with semi-concentrated ammonium hydroxide solution and extracted four times with 100 ml methylene chloride each time. After drying the combined organic extracts over sodium sulfate and removing the solvent, the residue is purified by means of column chromatography on silica gel. 64.2 g (100% yield) 2,3,5,6-tetrahydro-[1,4']bipyridinyl-4-one is obtained in this manner as a grey powder. m/e=176; f.p.=102° C.
[Compound]
Name
ketal
Quantity
79.7 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
6
Quantity
1 L
Type
reactant
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0 (± 1) mol
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